molecular formula C12H19ClN4O B6983675 1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea

1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea

Cat. No.: B6983675
M. Wt: 270.76 g/mol
InChI Key: HTZRRQDWOPZELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a cyclohexyl ring with a methyl substitution. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be 1-chloro-3-methyl-2-butanone and hydrazine hydrate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Substitution Reaction: The resulting pyrazole derivative is then subjected to a substitution reaction with a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the 5-position of the pyrazole ring.

    Urea Formation: The final step involves the reaction of the chlorinated pyrazole derivative with 3-methylcyclohexyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction may result in the reduction of the urea group to an amine.

    Substitution: The chlorine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylphenyl)urea: This compound has a similar structure but with a phenyl ring instead of a cyclohexyl ring.

    1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylbutyl)urea: This compound has a butyl group instead of a cyclohexyl ring.

Uniqueness

1-(5-Chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea is unique due to the presence of both a pyrazole ring and a cyclohexyl ring with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The combination of the chlorine atom and the methyl groups on the pyrazole ring, along with the cyclohexyl ring, provides a unique scaffold for the development of new compounds with potential therapeutic and industrial applications.

Properties

IUPAC Name

1-(5-chloro-1-methylpyrazol-4-yl)-3-(3-methylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O/c1-8-4-3-5-9(6-8)15-12(18)16-10-7-14-17(2)11(10)13/h7-9H,3-6H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZRRQDWOPZELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC(=O)NC2=C(N(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.